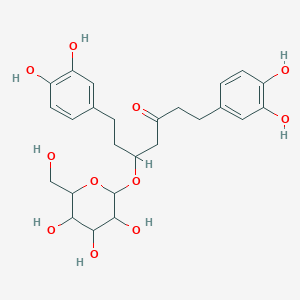![molecular formula C10H9NO B592643 3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one CAS No. 1368745-05-4](/img/structure/B592643.png)
3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one is a polycyclic aromatic compound with a unique structure that includes a cyclopenta-fused indole ring
Méthodes De Préparation
The synthesis of 3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of indole derivatives with suitable dienophiles under specific conditions. For instance, the use of Diels-Alder reactions has been reported to construct the cyclopenta-fused ring system efficiently . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Analyse Des Réactions Chimiques
3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex polycyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these proteins. This interaction can lead to changes in cellular pathways, affecting processes like cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one can be compared with other similar compounds, such as:
Cyclopenta[cd]pyrene: Another polycyclic aromatic compound with a similar fused ring structure.
2,6-Dihydro-1H-cyclopenta[cd]phenalene: A compound with a similar cyclopenta-fused ring system, used in the synthesis of macroheterocyclic compounds.
Indole derivatives: Compounds like 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole, which share structural similarities and are studied for their biological activities.
Propriétés
IUPAC Name |
2-azatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-trien-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-10-7-5-4-6-2-1-3-8(11-10)9(6)7/h1-3,7H,4-5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJDCTKPQPVUHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C1C(=O)NC3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Fructose, D-, [3H(G)]](/img/structure/B592566.png)






![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-4-amine](/img/structure/B592580.png)


